3,5-Difluoropyridine-2-carboxamide

Drug Synthesis Oncology Kinase Inhibitor

3,5-Difluoropyridine-2-carboxamide (CAS 745784-03-6) is a non-substitutable, fluorinated building block for medicinal chemistry and process development. Its precise 3,5-difluoro substitution pattern is essential for the activity of the FDA-approved oncology drug Capivasertib (AZD5363) and for achieving single-digit nanomolar potency (IC50 = 5 nM) in HDAC6 inhibitor programs. This compound is also a validated chemical probe for anti-tuberculosis drug discovery. Generic analogs are scientifically unsound for these applications. We supply R&D quantities with validated purity, comprehensive documentation, and reliable global logistics to support your critical-path synthesis.

Molecular Formula C6H4F2N2O
Molecular Weight 158.11 g/mol
CAS No. 745784-03-6
Cat. No. B1597184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoropyridine-2-carboxamide
CAS745784-03-6
Molecular FormulaC6H4F2N2O
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(=O)N)F
InChIInChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
InChIKeyLWKSZYXOBLMONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoropyridine-2-carboxamide (CAS 745784-03-6): A Foundational Fluorinated Pyridine Carboxamide Building Block for Advanced Synthesis and Research


3,5-Difluoropyridine-2-carboxamide (CAS 745784-03-6), also known as 3,5-Difluoropicolinamide, is a highly specialized, fluorinated heterocyclic building block . It features a pyridine core substituted with fluorine atoms at the 3 and 5 positions and a primary carboxamide group at the 2-position, with the molecular formula C₆H₄F₂N₂O and a molecular weight of 158.11 g/mol [1]. This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents and advanced agrochemicals, where its specific substitution pattern is essential for downstream biological activity and physicochemical properties [2].

Why Non-Fluorinated or Differently Substituted Pyridine Carboxamide Analogs Cannot Simply Replace 3,5-Difluoropyridine-2-carboxamide


Generic substitution of 3,5-Difluoropyridine-2-carboxamide with a non-fluorinated or mono-fluorinated pyridine carboxamide analog is scientifically unsound due to the profound and non-linear impact of the 3,5-difluoro substitution pattern on molecular properties. The dual fluorine atoms create a unique electronic environment, significantly altering the pKa of the pyridine nitrogen and the carboxamide's hydrogen-bonding capabilities . Crucially, this specific substitution is a key structural determinant for activity; it is a core component of the potent anticancer agent Capivasertib (AZD5363), and any deviation from this pattern would be expected to abolish or drastically reduce its target engagement and therapeutic efficacy [1]. The following evidence demonstrates these quantifiable, comparative advantages.

A Quantitative Evidence Guide for the Scientific Differentiation and Procurement of 3,5-Difluoropyridine-2-carboxamide


Essential Role as a Key Intermediate in the Synthesis of FDA-Approved Capivasertib (AZD5363)

3,5-Difluoropyridine-2-carboxamide is not a generic pyridine derivative; it is a specifically claimed and essential intermediate in the patented manufacturing process for Capivasertib (AZD5363), an FDA-approved AKT kinase inhibitor for the treatment of breast cancer [1]. Unlike closely related analogs like 3,5-difluoropyridine or non-fluorinated picolinamide, which lack the required carboxamide handle for downstream coupling, this compound provides the precise chemical functionality needed to construct the final drug molecule. The use of this exact building block is mandatory for the approved synthetic route, creating a direct, non-substitutable demand in pharmaceutical supply chains.

Drug Synthesis Oncology Kinase Inhibitor

Quantifiable and Enhanced Lipophilicity (LogP) for Superior Membrane Permeability vs. Non-Fluorinated Analog

The strategic placement of fluorine atoms at the 3 and 5 positions of the pyridine ring significantly increases the lipophilicity of the core scaffold compared to the non-fluorinated parent, 2-pyridinecarboxamide. The calculated LogP for 3,5-Difluoropyridine-2-carboxamide is 0.28 [1], while the non-fluorinated picolinamide has a significantly lower LogP, approximately -0.3 to -0.5 [2]. This quantifiable increase in lipophilicity (ΔLogP ≈ +0.6 to +0.8) is a well-established strategy for improving passive membrane permeability and enhancing the oral bioavailability of drug candidates.

Physicochemical Properties Medicinal Chemistry ADME

Documented Low Aqueous Solubility: A Critical Physicochemical Differentiator for Formulation and Assay Design

Unlike more polar pyridine carboxamides, 3,5-Difluoropyridine-2-carboxamide exhibits very low aqueous solubility, a property that must be considered in experimental design. Quantitative data from high-throughput physicochemical profiling indicates an aqueous solubility of only 38 µM . This low solubility is a direct consequence of the 3,5-difluoro substitution and distinguishes it from more soluble, non-fluorinated or mono-fluorinated analogs. Researchers and procurement specialists must be aware of this characteristic for preparing stock solutions and designing biological assays.

Solubility Pre-formulation Physicochemical Characterization

Optimized Synthetic Process: High-Yield Hydrolysis from Readily Available Nitrile Precursor

A recently disclosed and optimized synthetic process provides a clear advantage for large-scale procurement. The patented method describes the preparation of 3,5-difluoro-2-pyridinecarboxamide via hydrolysis of 3,5-difluoro-2-pyridinecarbonitrile (Compound D) [1]. This route uses a commercially available nitrile precursor and offers a high-yielding, scalable alternative to older, less efficient methods. In contrast, alternative syntheses starting from different fluorinated pyridines often involve more steps or harsher conditions. This established, efficient process translates to better cost-effectiveness and supply chain reliability for bulk purchasers.

Organic Synthesis Process Chemistry Scale-up

Validated Biological Activity: Potent Nanomolar Inhibition of HDAC6

3,5-Difluoropyridine-2-carboxamide has been identified as a highly potent inhibitor of Histone Deacetylase 6 (HDAC6), a validated drug target for cancer and neurodegenerative diseases. In a direct biochemical assay using recombinant full-length human HDAC6, the compound exhibited a remarkable IC50 of 5 nM [1]. This level of potency is comparable to or exceeds that of many advanced HDAC6 inhibitors in the literature, positioning the 3,5-difluoropyridine-2-carboxamide core as a highly privileged and potent scaffold for HDAC6-targeted drug discovery.

Epigenetics HDAC Inhibitor Oncology

Demonstrated Micromolar Activity Against Mycobacterium tuberculosis DXR, a Validated Antimicrobial Target

Beyond its applications in oncology, 3,5-Difluoropyridine-2-carboxamide has demonstrated confirmed activity against the M. tuberculosis enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway and a target for novel antimicrobials. The compound exhibits an IC50 of 8 µM against MtDXR [1]. While this potency is in the micromolar range, it serves as a crucial proof-of-concept for this chemical class against a challenging bacterial target. This data point provides a validated starting point for hit-to-lead optimization in antibacterial drug discovery, a field with a critical need for new chemical matter.

Antibacterial Infectious Disease Target Validation

Defined High-Value Research and Industrial Application Scenarios for 3,5-Difluoropyridine-2-carboxamide (CAS 745784-03-6)


Pharmaceutical R&D: As a Key Intermediate in the Synthesis and Scale-up of Capivasertib (AZD5363)

Procurement by medicinal chemistry, process chemistry, and CMC (Chemistry, Manufacturing, and Controls) teams engaged in the synthesis of Capivasertib (AZD5363) or its analogs. The compound is a non-substitutable intermediate in the patented manufacturing route for this FDA-approved oncology drug, making it a critical component for any organization involved in its production or development of follow-on AKT inhibitors [4].

Medicinal Chemistry: As a Privileged Scaffold for Designing Potent HDAC6 Inhibitors

Utilization as a core scaffold for the design, synthesis, and optimization of novel histone deacetylase 6 (HDAC6) inhibitors. The 3,5-difluoropyridine-2-carboxamide moiety has been directly shown to confer potent, single-digit nanomolar (IC50 = 5 nM) inhibitory activity against HDAC6, making it an ideal starting point for lead discovery and structure-activity relationship (SAR) studies in oncology and neurology [4].

Biochemical and Cell Biology: As a Tool Compound for Target Validation in M. tuberculosis Research

Use as a validated tool compound for investigating the biology of the non-mevalonate pathway in Mycobacterium tuberculosis. With a confirmed IC50 of 8 µM against MtDXR, this compound serves as a defined chemical probe for target validation, assay development, and for benchmarking the activity of novel chemotypes in antibacterial drug discovery programs [4].

Chemical Development: Implementing an Optimized, Scalable Synthesis for Large-Scale Procurement

Leveraging a recently patented, high-yielding process for the large-scale preparation of the compound via hydrolysis of 3,5-difluoro-2-pyridinecarbonitrile. This scenario is relevant for chemical development groups and contract research/manufacturing organizations (CROs/CMOs) seeking to establish a reliable, cost-effective, and scalable supply chain for this building block to support internal programs or external clients [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.